2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide
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Overview
Description
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be achieved through several synthetic routes. Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and nucleophiles like halides
Scientific Research Applications
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in treating various diseases.
Industry: The compound is used in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamide can be compared with other imidazole derivatives such as:
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Ketoconazole: An antifungal medication. What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-amino-3-(2-methylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-10-2-3-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12) |
InChI Key |
NZHJPCAKFZTKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)N)N |
Origin of Product |
United States |
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